![molecular formula C16H22N2O4 B13841981 N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is a complex organic compound characterized by the presence of formyl, oxan, and propan-2-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring.
Introduction of the formyl group: The formyl group is introduced through a formylation reaction, often using formic acid or formyl chloride.
Attachment of the propan-2-yloxy group: This step involves the etherification of the phenyl ring with isopropanol under acidic or basic conditions.
Final assembly: The final step involves the coupling of the formylated oxan ring with the propan-2-yloxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxan ring and propan-2-yloxy group may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[formyl(oxan-4-yl)amino]-2-methoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-ethoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-butoxyphenyl]formamide
Uniqueness
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in terms of stability, solubility, and bioactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H22N2O4 |
|---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)22-16-9-14(3-4-15(16)17-10-19)18(11-20)13-5-7-21-8-6-13/h3-4,9-13H,5-8H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
SCASOYUTUMMILN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)N(C=O)C2CCOCC2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


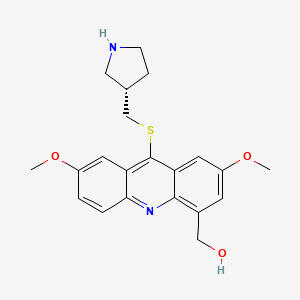
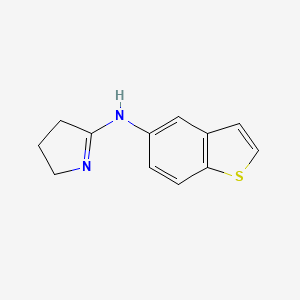

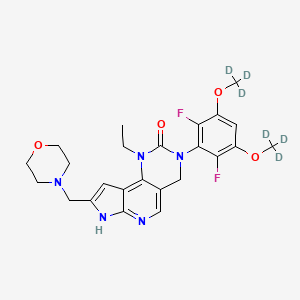

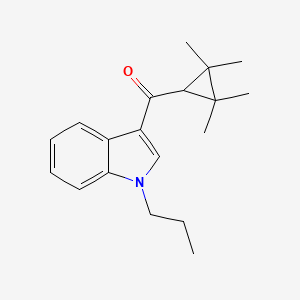

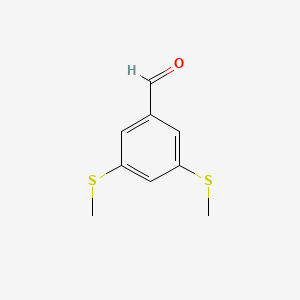

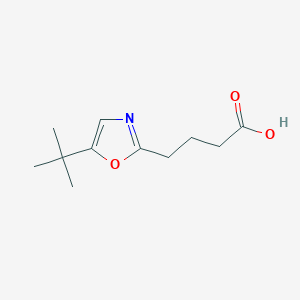
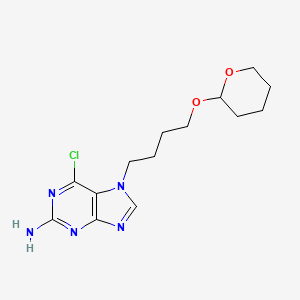
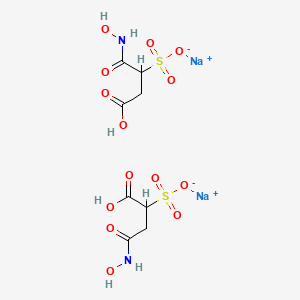
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
